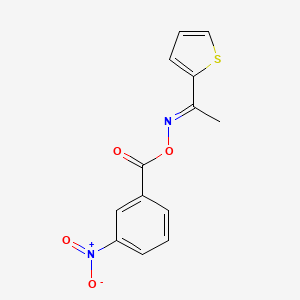
Benzoic acid, 3-nitro-, 1-(2-thienyl)ethylidenamino ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 3-NITROBENZOATE is a compound that features a thiophene ring and a nitrobenzoate moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 3-NITROBENZOATE, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 3-NITROBENZOATE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoate moiety.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quaternary ammonium compounds, amines, and substituted thiophene derivatives.
Scientific Research Applications
(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 3-NITROBENZOATE has several applications in scientific research:
Mechanism of Action
The exact mechanism of action for (E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 3-NITROBENZOATE is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tipepidine: A thiophene derivative with antitussive effects.
Uniqueness
(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 3-NITROBENZOATE is unique due to its combination of a thiophene ring and a nitrobenzoate moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C13H10N2O4S |
|---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
[(E)-1-thiophen-2-ylethylideneamino] 3-nitrobenzoate |
InChI |
InChI=1S/C13H10N2O4S/c1-9(12-6-3-7-20-12)14-19-13(16)10-4-2-5-11(8-10)15(17)18/h2-8H,1H3/b14-9+ |
InChI Key |
VCMQSLVLGQJDBN-NTEUORMPSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CS2 |
Canonical SMILES |
CC(=NOC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















